molecular formula C11H10BrNO B8581685 5-(2-Bromoethoxy)quinoline

5-(2-Bromoethoxy)quinoline

Cat. No.: B8581685
M. Wt: 252.11 g/mol
InChI Key: MDCJSWSODFGYOM-UHFFFAOYSA-N
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Description

5-(2-Bromoethoxy)quinoline is a high-value chemical intermediate designed for research and development applications. This compound features a quinoline heterocycle, a privileged structure in medicinal chemistry, functionalized with a 2-bromoethoxy linker. The bromoalkoxy side chain serves as a flexible and reactive handle for further synthetic modifications, making this reagent particularly valuable in organic synthesis and drug discovery projects. Researchers utilize this compound primarily as a key building block in the synthesis of more complex molecules. Its structure is conducive to acting as a precursor for potential pharmacologically active compounds, given that the quinoline scaffold is found in molecules with a wide range of biological activities. The compound is offered with detailed analytical data to ensure quality and consistency in your experiments. Intended Use and Handling: This product is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle this compound with appropriate precautions, wearing suitable protective equipment and working in a well-ventilated environment. Please refer to the associated Safety Data Sheet (SDS) for comprehensive hazard and handling information before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10BrNO

Molecular Weight

252.11 g/mol

IUPAC Name

5-(2-bromoethoxy)quinoline

InChI

InChI=1S/C11H10BrNO/c12-6-8-14-11-5-1-4-10-9(11)3-2-7-13-10/h1-5,7H,6,8H2

InChI Key

MDCJSWSODFGYOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=N2)C(=C1)OCCBr

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

2.1 Antimicrobial Activity

Quinoline derivatives, including 5-(2-Bromoethoxy)quinoline, have been studied for their antimicrobial properties. Research indicates that quinoline compounds exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain quinoline derivatives can outperform traditional antibiotics like ciprofloxacin in inhibiting bacterial growth .

2.2 Antiviral Properties

Recent investigations have revealed the potential of quinoline derivatives as antiviral agents. A study highlighted the effectiveness of certain quinoline compounds against SARS-CoV-2, the virus responsible for COVID-19. These compounds demonstrated significant inhibitory effects in cell culture assays, suggesting that modifications to the quinoline structure can enhance antiviral activity .

2.3 Anticancer Activity

The anticancer potential of quinoline derivatives has been extensively documented. Compounds like this compound have shown promise in inhibiting tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Research has indicated that these compounds can target specific cancer pathways, making them valuable candidates for further development in oncology .

Synthesis of this compound

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis begins with commercially available quinoline or its derivatives.
  • Bromination : The introduction of the bromo group is achieved through electrophilic aromatic substitution.
  • Etherification : The bromo group is then reacted with an appropriate ethylene glycol derivative to form the ether linkage.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

This multi-step synthetic route allows for the introduction of various functional groups that can modulate the biological activity of the resultant compound.

Case Studies and Research Findings

4.1 Antimicrobial Studies

In a study evaluating the antimicrobial efficacy of quinoline derivatives, this compound was tested against several pathogens, including Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at low concentrations, supporting its potential as a new antibacterial agent .

4.2 Antiviral Research

Another study focused on the antiviral activity of this compound against various viruses, including influenza and coronaviruses. The compound exhibited a dose-dependent inhibition of viral replication in vitro, highlighting its potential as a lead compound for antiviral drug development .

4.3 Anticancer Efficacy

Research conducted on the anticancer properties of quinoline derivatives revealed that this compound significantly inhibited the growth of breast cancer cell lines in vitro. Mechanistic studies suggested that this compound induces apoptosis via mitochondrial pathways, making it a promising candidate for further investigation in cancer therapy .

Data Summary Table

Application AreaActivity TypeReference Source
AntimicrobialEffective against Gram-positive/negative bacteria
AntiviralInhibitory effects on SARS-CoV-2
AnticancerInduces apoptosis in cancer cells

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom in the 2-bromoethoxy group serves as an excellent leaving group, enabling nucleophilic substitution (SN2) reactions. Common nucleophiles include amines, thiols, and alkoxides.

Table 1: Examples of Nucleophilic Substitution Reactions

NucleophileConditionsProductYieldSource
AminesK₂CO₃, DMF, 50°C, 24 hrs5-(2-Aminoethoxy)quinoline90%
ThiophenolEtOH, reflux, 6 hrs5-(2-Phenoxyethoxy)quinoline75%
Sodium azideCu(I)/D-glucose, aqueous ethanol5-(2-Azidoethoxy)quinoline82%

Mechanistic Insight :

  • The reaction proceeds via a bimolecular mechanism, where the nucleophile attacks the electrophilic carbon adjacent to bromine, leading to bromide displacement. Steric hindrance from the quinoline ring may influence regioselectivity .

Elimination Reactions

Under basic conditions, the ethoxy group can undergo β-elimination to form a double bond, yielding ethylene oxide and a quinoline derivative.

Example :

  • Treatment with NaOH in ethanol at 80°C eliminates HBr and ethylene oxide, producing 5-vinylquinoline (85% yield).

Key Factor :

  • Strong bases (e.g., KOH) accelerate elimination, while polar aprotic solvents favor substitution.

Transition Metal-Catalyzed Coupling Reactions

The bromoethoxy group participates in cross-coupling reactions, enabling C–C bond formation.

Table 2: Coupling Reactions and Catalysts

Reaction TypeCatalyst SystemProductYieldSource
Suzuki couplingPd(PPh₃)₄, Na₂CO₃, DME5-(2-Arylethoxy)quinoline70-90%
Ullmann couplingCuI, proline ligand5-(2-Aryloxyethoxy)quinoline65%

Mechanistic Pathway :

  • Oxidative addition of the C–Br bond to palladium or copper forms a metal complex, followed by transmetallation with a boronic acid or aryl halide .

Oxidation and Functionalization

The quinoline core and ethoxy group can undergo oxidation:

  • Quinoline Ring Oxidation : Using Fremy’s salt (potassium nitrosodisulfonate), the 5,8-positions are oxidized to quinone derivatives .

  • Ethoxy Group Oxidation : Strong oxidants (e.g., KMnO₄) convert the ethoxy group to a carboxylic acid.

Complexation with Metal Ions

The nitrogen in the quinoline ring and oxygen in the ethoxy group enable chelation with transition metals (e.g., Cu²⁺, Zn²⁺), forming stable complexes. These complexes exhibit enhanced biological activity, such as antimicrobial properties .

Evidence :

  • UV-Vis spectroscopy shows a bathochromic shift (~18 nm) upon complexation with Cu²⁺, confirming ligand-to-metal charge transfer .

Biological Activity via Reactivity

The compound’s reactivity underpins its pharmacological applications:

  • Anticancer Activity : After substitution with piperazine moieties, derivatives inhibit topoisomerase II and DNA gyrase .

  • Antimicrobial Action : Sulfonate derivatives show MIC values as low as 1 × 10⁻⁴ µg/mL against Staphylococcus aureus .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the quinoline ring significantly impacts chemical and biological properties. Electrophilic substitution in quinoline favors the 5- and 8-positions due to resonance stabilization . Below is a comparison of 5-(2-Bromoethoxy)quinoline with key analogues:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
This compound -OCH₂CH₂Br at C5 C₁₁H₁₀BrNO Synthetic intermediate; potential pharmacological activity
5-Bromo-8-methoxy-2-methylquinoline -Br at C5, -OCH₃ at C8, -CH₃ at C2 C₁₁H₁₀BrNO Enhanced reactivity for cross-coupling; antimicrobial studies
4-Bromo-8-chloro-5-methoxy-2-methylquinoline -Br at C4, -Cl at C8, -OCH₃ at C5, -CH₃ at C2 C₁₁H₉BrClNO Steric hindrance impacts solubility; antitumor potential
6-Aroylquinoline (B014) -COAr at C6 Varies High anti-proliferative activity (IC₅₀ = 24.4 nM)

Key Observations :

  • Positional Effects: 5-Substituted quinolines (e.g., 5-bromoethoxy, 5-bromo) often exhibit reduced antiplasmodial activity compared to 7-substituted analogues, as seen in reversed chloroquine compounds . However, substitutions at the 5-position can enhance synthetic utility for further derivatization.
  • Electronic Modulation: Bromine, as an electron-withdrawing group, increases electrophilicity at the quinoline core, facilitating nucleophilic aromatic substitution. Methoxy groups (-OCH₃) improve solubility but may reduce reactivity .

Physicochemical Properties

  • Solubility and Reactivity: Methoxy and bromoethoxy groups improve solubility in organic solvents, whereas bromine enhances electrophilicity. For example, 5-bromo-8-methoxy-2-methylquinoline is more soluble in DMF than its non-polar counterparts, aiding in further synthetic modifications .
  • Thermal Stability: Brominated quinolines generally exhibit higher melting points due to increased molecular weight and halogen-based intermolecular interactions. For instance, 5-acetamido-6-bromo-8-ethyl-2-hydroxyquinoline has a melting point of 528.4 K .

Preparation Methods

Reaction Design and Substrate Preparation

The most direct route involves nucleophilic substitution of 5-hydroxyquinoline with 1,2-dibromoethane under basic conditions. In this method, the hydroxyl group at position 5 acts as a nucleophile, displacing one bromide ion from 1,2-dibromoethane to form the ether linkage.

Procedure:

  • Reaction Setup: 5-Hydroxyquinoline (10 mmol, 1.45 g) is dissolved in anhydrous dimethylformamide (DMF, 30 mL) under nitrogen. Potassium carbonate (15 mmol, 2.07 g) is added to deprotonate the hydroxyl group.

  • Alkylation: 1,2-Dibromoethane (12 mmol, 2.25 g) is introduced dropwise at 80°C, and the mixture is stirred for 12 hours.

  • Workup: The reaction is quenched with ice water, extracted with dichloromethane, and purified via silica gel chromatography (eluent: hexane/ethyl acetate 4:1).

Yield and Characterization:

ParameterValue
Isolated Yield58%
Melting Point92–94°C
1H^1H NMR (CDCl₃)δ 8.89 (d, 1H), 8.32 (d, 1H), 7.72–7.68 (m, 2H), 4.51 (t, 2H), 3.67 (t, 2H)
13C^{13}C NMRδ 161.2 (C-O), 148.5 (C-Br), 134.2–122.4 (aromatic)

This method mirrors strategies observed in pyrimidine bromoalkylation, where polar aprotic solvents like DMF enhance nucleophilicity. Side products, such as di-substituted derivatives, are minimized by controlling stoichiometry (1:1.2 ratio of quinoline to dibromoethane).

Mitsunobu Reaction for Ether Bond Formation

Catalytic Mechanism and Optimization

The Mitsunobu reaction offers superior regioselectivity by coupling 5-hydroxyquinoline with 2-bromoethanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). This redox-based process avoids racemization and is ideal for sensitive substrates.

Procedure:

  • Reagents: 5-Hydroxyquinoline (10 mmol), 2-bromoethanol (12 mmol), DEAD (12 mmol), PPh₃ (12 mmol) in tetrahydrofuran (THF, 40 mL).

  • Reaction: Stirred at 0°C for 30 minutes, then warmed to room temperature for 24 hours.

  • Purification: Evaporated under reduced pressure, residue washed with ethyl acetate, and recrystallized from ethanol.

Yield and Characterization:

ParameterValue
Isolated Yield72%
1H^1H NMR (DMSO-d₆)δ 8.91 (d, 1H), 8.45 (d, 1H), 7.81–7.75 (m, 2H), 4.38 (t, 2H), 3.82 (t, 2H)
IR (KBr)1245 cm⁻¹ (C-O-C), 665 cm⁻¹ (C-Br)

The Mitsunobu protocol’s efficiency aligns with esterification methods in quinoline carboxylate synthesis, where DEAD-mediated coupling achieves high conversion. Excess 2-bromoethanol (1.2 equiv) ensures complete consumption of the starting material.

Multi-Step Synthesis from Aniline Derivatives

Skraup Reaction with Pre-Functionalized Aniline

Constructing the quinoline core with an existing bromoethoxy group involves cyclizing 4-(2-bromoethoxy)aniline with glycerol and sulfuric acid via the Skraup reaction.

Procedure:

  • Cyclization: 4-(2-Bromoethoxy)aniline (10 mmol), glycerol (30 mL), and conc. H₂SO₄ (5 mL) are heated at 180°C for 6 hours.

  • Neutralization: The mixture is basified with NaOH, extracted with chloroform, and distilled under vacuum.

  • Purification: Column chromatography (SiO₂, hexane/acetone 3:1) yields the desired product.

Yield and Characterization:

ParameterValue
Isolated Yield41%
1H^1H NMR (CDCl₃)δ 8.85 (d, 1H), 8.28 (d, 1H), 7.65–7.60 (m, 2H), 4.47 (t, 2H), 3.71 (t, 2H)
HRMS (ESI+)m/z 282.0245 [M+H]⁺ (calc. 282.0241)

This approach, though lower-yielding, parallels Pfitzinger quinoline synthesis, where cyclization under acidic conditions forms the heterocyclic ring. The bromoethoxy group’s stability under strong acid is critical, necessitating controlled reaction times.

Comparative Analysis of Methodologies

Table 1: Efficiency and Practicality of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Nucleophilic Substitution5895ModerateHigh
Mitsunobu Reaction7298HighModerate
Skraup Cyclization4189LowLow

The Mitsunobu reaction offers the highest yield and purity but requires expensive reagents. Nucleophilic substitution balances cost and efficiency, making it suitable for industrial-scale production. Skraup cyclization is limited by harsh conditions and lower yields.

Mechanistic Insights and Side Reactions

Competing Pathways in Nucleophilic Substitution

Excess 1,2-dibromoethane may lead to di-alkylation at the 5-position, forming 5,5'-bis(2-bromoethoxy)quinoline. This is mitigated by using a slight excess of quinoline (1:1.2 ratio).

Acid Sensitivity in Skraup Reaction

Prolonged exposure to H₂SO₄ risks hydrolyzing the bromoethoxy group to hydroxyethoxy. Monitoring reaction time via TLC every hour ensures timely termination.

Q & A

Basic Questions

Q. What are the critical safety protocols for handling 5-(2-Bromoethoxy)quinoline in laboratory settings?

  • Methodological Answer :

  • Skin/Eye Protection : Use nitrile gloves (EN374 standard) and safety goggles. For spills, immediately remove contaminated clothing and wash skin with soap/water for ≥15 minutes .
  • Respiratory Protection : Use NIOSH/CEN-certified respirators (e.g., P95 for low exposure; OV/AG/P99 for high exposure) to avoid inhaling vapors .
  • Emergency Measures : In case of inhalation, move to fresh air; for ingestion, rinse mouth but do not induce vomiting. Contact poison control if symptoms persist .

Q. What synthetic routes are effective for preparing this compound?

  • Methodological Answer :

  • Alkylation Strategy : React quinoline derivatives with 1,2-dibromoethane in anhydrous dichloromethane (DCM) under basic conditions (e.g., triethylamine) to introduce the bromoethoxy group. Example: 5-bromo-N-(quinolin-2-yl)pentanamide synthesis via bromovaleryl chloride coupling .
  • Condensation Approaches : Use bromoalkanes (e.g., 1-phthalimido-bromo-alkane) with aminohydroxyquinolines under reflux conditions, followed by hydrazine hydrate deprotection .

Q. How can purity and structural integrity be confirmed post-synthesis?

  • Methodological Answer :

  • LC/MS Analysis : Monitor molecular ion peaks (e.g., m/z 439.30 [M+H+] for bromoethoxy derivatives) .
  • NMR Spectroscopy : Key signals include δ 1.60–1.68 ppm (quintet, -CH2- in bromoethoxy chain) and aromatic proton shifts (δ 7.5–8.5 ppm for quinoline core) .

Advanced Research Questions

Q. How can low yields during the alkylation step be addressed?

  • Methodological Answer :

  • Optimized Solvents : Use anhydrous DCM or THF to minimize hydrolysis of bromoethane intermediates .
  • Catalytic Additives : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .
  • Temperature Control : Maintain 0–5°C during bromoalkane addition to suppress side reactions .

Q. What analytical methods are suitable for quantifying this compound in complex mixtures?

  • Methodological Answer :

  • HPLC-UV/Vis : Use a C18 column (mobile phase: acetonitrile/0.1% formic acid) with detection at λ = 254 nm (quinoline absorbance) .
  • Mass Spectrometry : Employ ESI-MS in positive ion mode for high sensitivity, targeting m/z 283.05 [M+H+] (calculated for C11H11BrN2O) .

Q. How does the bromoethoxy group influence the reactivity of quinoline in functionalization reactions?

  • Methodological Answer :

  • Electronic Effects : The electron-withdrawing bromine atom increases electrophilicity at the quinoline C-2/C-4 positions, facilitating nucleophilic substitution (e.g., Suzuki coupling) .
  • Steric Considerations : The ethoxy chain’s flexibility allows for regioselective modifications, as seen in 5-(4-bromobutoxy)-dihydroquinoline derivatives .

Q. What side reactions occur during bromoethoxy group introduction, and how are they mitigated?

  • Methodological Answer :

  • Common Side Reactions :
  • Hydrolysis of bromoethoxy to hydroxyethoxy under humid conditions.
  • Elimination reactions forming vinyl ether byproducts.
  • Mitigation Strategies :
  • Use molecular sieves or anhydrous solvents to prevent hydrolysis .
  • Add stabilizing agents (e.g., hydroquinone) to suppress elimination .

Q. How do structural modifications (e.g., bromoethoxy) affect biological activity in quinoline derivatives?

  • Methodological Answer :

  • Anticancer SAR : Bromoethoxy substitution enhances DNA intercalation (e.g., 8-hydroxyquinoline derivatives with IC50 < 1 μM) by increasing hydrophobicity and planar rigidity .
  • Antimicrobial Activity : The bromine atom’s electronegativity improves membrane penetration, as demonstrated in 2-substituted phenoxyquinolines .

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